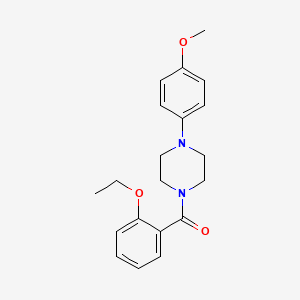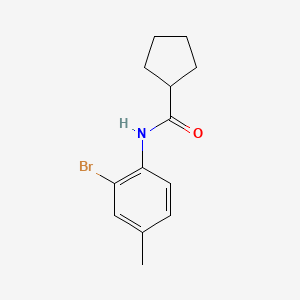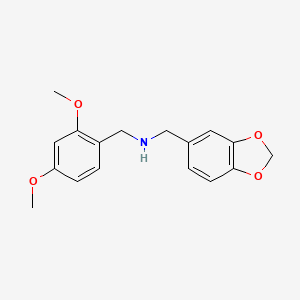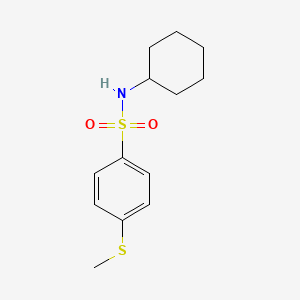
8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a member of the tetrahydroquinoline family, which is known for its diverse biological activities, including anticancer, antifungal, and antibacterial properties.
作用机制
The mechanism of action of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate exhibits a range of biochemical and physiological effects. It has been reported to induce DNA damage, activate caspases, and modulate the expression of various genes involved in cancer cell growth and survival. It has also been shown to inhibit the growth of various fungi and bacteria, suggesting that it may act by disrupting their metabolic pathways.
实验室实验的优点和局限性
One of the main advantages of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate is its potent anticancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate. One area of interest is the development of more efficient synthesis methods that can produce the compound in higher yields and with greater purity. Another area of research is the elucidation of the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the compound's toxicity and pharmacokinetic properties, which are important considerations for its use in clinical settings. Finally, the development of analogs and derivatives of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate could lead to the discovery of more potent and selective anticancer agents.
合成方法
The synthesis of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate involves the reaction of 8-methyl-1,2,3,4-tetrahydroquinoline with trifluoroacetic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is obtained in good yields. The purity of the product can be improved by recrystallization using a suitable solvent.
科学研究应用
8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, it has been reported to possess antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl) 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-7-4-5-9(18-11(17)12(13,14)15)8-3-2-6-16-10(7)8/h4-5,16H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHHDVPRSZJILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC(=O)C(F)(F)F)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methyl-1,2,3,4-tetrahydroquinolin-5-yl) 2,2,2-trifluoroacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)

![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)


![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)


![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)
